Thr-ser-lys-tyr-arg

Vue d'ensemble

Description

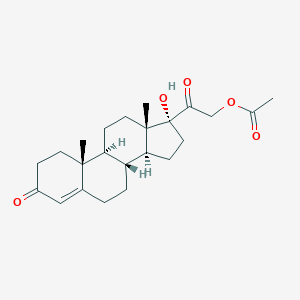

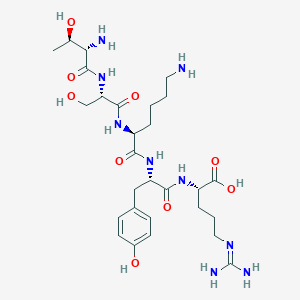

“Thr-ser-lys-tyr-arg” is a peptide composed of five amino acids: Threonine (Thr), Serine (Ser), Lysine (Lys), Tyrosine (Tyr), and Arginine (Arg) . These amino acids are among the 20 standard amino acids that make up proteins in living organisms .

Synthesis Analysis

Peptides like “Thr-ser-lys-tyr-arg” are typically synthesized using techniques such as solid-phase peptide synthesis . This process involves sequentially adding amino acids to a growing chain, with each addition followed by a series of washing and deprotection steps .

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds . Tools like PepDraw can be used to visualize the primary structure of a peptide and calculate its theoretical properties .

Chemical Reactions Analysis

Peptides can undergo various chemical reactions, depending on their amino acid composition and environmental conditions . For example, peptides containing tyrosine can undergo C–H olefination, a reaction that forms a carbon-carbon double bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide like “Thr-ser-lys-tyr-arg” can be predicted using tools like PepDraw . These properties include the peptide’s length, mass, isoelectric point, net charge, and hydrophobicity .

Applications De Recherche Scientifique

Redox Properties in Animal Hibernation : The peptides Thr-Ser-Lys-Tyr-Arg (NKT) and Tyr-Arg have been identified to possess redox properties that could regulate calcium currents in excitable tissues during animal hibernation (Marinov & Ziganshin, 1997).

Role in Protein Kinase Substrate Specificity : The optimal peptide substrate for AKT, a kinase that regulates various cellular functions, includes the sequence Arg-Lys-Arg-Xaa-Arg-Thr-Tyr-Ser-Phe-Gly (Obata et al., 2000).

Synthetic Antibody Libraries : The amino acids Tyr and Ser play key roles in synthetic antibody libraries, with Tyr being optimal for mediating contacts that contribute to both affinity and specificity, and Ser providing conformational flexibility (Birtalan, Fisher, & Sidhu, 2010).

Thrombin Receptor Activation : The thrombin receptor peptide, which includes Ser, is critical for fully activating the thrombin receptor, indicating its role in blood coagulation processes (Feng et al., 1995).

Stimulation of Adenylate Cyclase in Pituitary Cells : A peptide sequence stimulates adenylate cyclase in pituitary cells, increasing the release of hormones such as growth hormone and prolactin (Miyata et al., 1989).

Contribution to DNA-Binding : Sequences containing Ser-Pro-X-X and Thr-Pro-X-X are important for DNA-binding, playing a role in gene regulation (Suzuki, 1989).

Signal Transduction via Protein Phosphorylation : Lys in the sequence interacts with phosphorylated amino acids, playing a major role in signal transduction mechanisms for controlling intracellular processes (Mavri & Vogel, 1996).

Analgesic Effect : The sequence Tyr-Arg, as part of neo-kyotorphin, exhibits dose-dependent analgesic effects in mice, suggesting its potential in pain management (Takagi et al., 1982).

Regulation of Phosphoproteome : Studies on Streptomyces coelicolor A3(2) reveal novel phosphorylation sites that are involved in gene regulation and central metabolism, highlighting the importance of sequences like Thr-Ser-Lys in these processes (Parker et al., 2010).

Membrane Transport Activity : The human erythrocyte anion-transport protein, containing sequences like Ser and Lys, is responsible for anion exchange, indicating its role in cellular transport mechanisms (Brock, Tanner, & Kempf, 1983).

Mécanisme D'action

The mechanism of action of a peptide depends on its structure and the biological context in which it is used. For example, some peptides can exhibit antioxidant activity, inhibit enzymes, or modulate immune responses . The specific mechanisms of action for “Thr-ser-lys-tyr-arg” would need to be determined experimentally.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33)/t15-,18+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPSYLINFUPSS-HHHIRMLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003796 | |

| Record name | N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thr-ser-lys-tyr-arg | |

CAS RN |

83759-54-0 | |

| Record name | Neo-kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083759540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOKIOTORPHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ETK5E501L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.